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Introduction and Overview

Canagliflozin is a potent selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) approved for the

management of type 2 diabetes mellitus (T2DM). As the first oral antidiabetic drug approved for

cardiovascular event prevention in T2DM patients, understanding its pharmacokinetic profile is essential

for optimizing therapeutic outcomes and minimizing adverse effects. Canagliflozin's unique mechanism of

action involves inhibiting renal glucose reabsorption in the proximal tubules, resulting in increased urinary

glucose excretion and reduced plasma glucose levels through an insulin-independent pathway. This

comprehensive review synthesizes current scientific evidence on canagliflozin's absorption, distribution,

metabolism, and excretion processes, providing researchers and drug development professionals with

technical insights into its pharmacokinetic behavior across different patient populations and disease states.

Comprehensive Pharmacokinetic Profile

Canagliflozin demonstrates predictable pharmacokinetics with dose-proportional systemic exposure

across the therapeutic dose range. Its pharmacokinetic properties make it suitable for once-daily dosing, with

an established safety profile in diverse patient populations.
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Table 1: Fundamental Pharmacokinetic Parameters of Canagliflozin

Parameter Value/Description Clinical Significance

Absolute Oral
Bioavailability

65% [1] [2] Moderate first-pass effect

Time to Peak Concentration
(Tmax)

1-2 hours post-dose [1] [2] Rapid absorption

Steady-State Achievement 4-5 days of daily dosing [1] Minimal accumulation

Plasma Protein Binding 99% (primarily to albumin) [1] [3] [2] Limited dialysis clearance

Volume of Distribution 83.5 L (based on IV administration) [1]

[3]

Extensive tissue distribution

Terminal Half-Life 10.6 hours (100 mg); 13.1 hours (300

mg) [1] [3] [2]

Supports once-daily dosing

Food Effect No clinically significant effect [1] [3] Can be taken without regard

to meals

Table 2: Absorption and Elimination Characteristics

Parameter 100 mg Dose 300 mg Dose
Conditions &
Notes

Peak Plasma
Concentration (Cmax)

1227-1620 ng/mL [4] [2] 3678-4678 ng/mL [4]

[2]

Dose-dependent

increase

Area Under Curve (AUC) 61.9 h·ng/mL/mg (pediatric)

[2]

94.6 h·ng/mL/mg

(pediatric) [2]

Similar to adult

exposure

Fecal Excretion 41.5% as unchanged drug

[1] [2]

Similar percentage Majority

unchanged
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Parameter 100 mg Dose 300 mg Dose
Conditions &
Notes

Urinary Excretion 33% as metabolites; <1%

unchanged [1] [3] [2]

Similar percentage Primarily

metabolized

Metabolic Pathways

Canagliflozin undergoes extensive hepatic metabolism primarily through glucuronidation, with minor

oxidative pathways. The metabolism involves multiple enzyme systems producing several inactive

metabolites, explaining its favorable drug interaction profile.
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Canagliflozin metabolic pathways showing primary and secondary routes

The metabolic transformation of canagliflozin involves:
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Primary Pathway: O-glucuronidation mediated primarily by UGT1A9 and UGT2B4 enzymes,

forming inactive metabolites M7 and M5, which represent the major circulating metabolites in

plasma [1] [5] [2]. These metabolites demonstrate no pharmacological activity against SGLT2 or

SGLT1 receptors in vitro assays [2].

Secondary Pathway: Minimal oxidative metabolism via CYP3A4-mediated hydroxylation

(approximately 7% of total metabolism), producing metabolite M9 [1] [5] [3]. Additional minor

metabolites identified include M17 (O-glucuronide), M8 (oxidation), and M16 (oxidation followed by

glucuronidation) [5] [6].

Clinical Implications: The minimal CYP-mediated metabolism results in a low drug interaction

potential with medications metabolized by cytochrome P450 enzymes. However, inducers of UGT

enzymes (e.g., rifampin, phenytoin) may reduce canagliflozin plasma concentrations, potentially

necessitating dose adjustments [1] [7].

Analytical Methodologies

Advanced analytical techniques have been developed and validated for the precise quantification of

canagliflozin and its metabolites in biological matrices, enabling detailed pharmacokinetic characterization.

UPLC-MS/MS Quantification Method

A sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-

MS/MS) method has been established for simultaneous determination of canagliflozin and its metabolites in

plasma matrices [5] [6]:

Chromatographic Conditions: Utilization of a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5

μm) with a mobile phase consisting of 0.1% acetonitrile-formic acid (75:15, v/v) at a flow rate of 0.7

mL/min, achieving separation within 5.1 minutes [5].

Mass Spectrometric Detection: Operation in positive electrospray ionization mode with multiple

reaction monitoring (MRM) transitions specific for each analyte:

Canagliflozin: m/z 462.00→191.10
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O-glucuronide metabolites (M5, M7, M17): m/z 638.10→191.10

Oxidation metabolite (M9): m/z 478.00→267.00 [5] [6]

Validation Parameters: The method demonstrates excellent linearity (10-1000 ng/mL), with lower

limit of quantification (LLOQ) of 10 ng/mL. Validation showed sufficient specificity, accuracy, and

precision with intra-day and inter-day variations within acceptable limits [5].

Experimental Protocol for Pharmacokinetic Studies

Detailed methodology for comprehensive pharmacokinetic characterization in clinical and preclinical

studies:

Sample Collection: Serial blood sampling at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6,

8, 12, and 24 hours post-dose) following single and multiple administrations [4]. Plasma separation via

centrifugation and storage at -80°C until analysis.

Urine Collection: Timed intervals (0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours) for

quantification of urinary glucose excretion and renal clearance calculations [4].

Pharmacodynamic Assessments: Measurement of renal threshold for glucose (RTG) and urinary

glucose excretion (UGE) to correlate pharmacokinetic parameters with pharmacological effects [4].

Clinical Considerations

Special Populations

Table 3: Pharmacokinetic Alterations in Special Populations

Population Pharmacokinetic Changes Dosing Recommendations

Renal
Impairment

Increased exposure (eGFR 30-60
mL/min/1.73m²) [1] [7]

Avoid initiation if eGFR <45 mL/min/1.73m²; 100
mg daily if eGFR 45-60 mL/min/1.73m² [1]
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Population Pharmacokinetic Changes Dosing Recommendations

Hepatic
Impairment

No significant change in mild-
moderate impairment [1] [7]

No adjustment needed for Child-Pugh A/B; not
recommended for Child-Pugh C [1]

Elderly
Patients

Higher incidence of adverse
reactions [1]

Consider lower 100 mg dose, especially for
patients >75 years [1]

Pediatric
Patients

Exposure similar to adults [2] 100-300 mg daily for patients ≥10 years [3]

Type 2
Diabetes

Altered pharmacokinetic behavior
[5] [6]

Standard dosing effective

Drug-Drug Interactions

Canagliflozin demonstrates a favorable drug interaction profile with no clinically significant interactions

observed with commonly co-administered medications including metformin, glyburide, simvastatin,

warfarin, hydrochlorothiazide, oral contraceptives, probenecid, and cyclosporine [7]. However:

UGT Enzyme Inducers: Coadministration with potent inducers of UGT enzymes (e.g., rifampin,

phenytoin, barbiturates) may reduce canagliflozin plasma concentrations by approximately 30%,

potentially necessitating dose adjustment or more frequent glycemic monitoring [1] [5] [7].

Impact on Other Medications: Canagliflozin may increase the exposure to drugs that are substrates

of P-glycoprotein (P-gp) such as digoxin, recommending appropriate monitoring when co-

administered [1].

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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